tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 254.37 g/mol. This compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a piperidine moiety. It is recognized for its utility in various scientific applications, particularly in organic synthesis and medicinal chemistry.
This compound can be synthesized through several methods, primarily involving the reaction of piperidine with tert-butyl 2-bromoacetate under basic conditions. The synthesis typically occurs in organic solvents such as dichloromethane or tetrahydrofuran, often utilizing bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate falls under the category of carboxylate esters and is classified as an organic compound. It is also categorized as a potential pharmaceutical intermediate due to its structural characteristics that may confer biological activity.
The synthesis of tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate can be conducted using the following general method:
The reaction typically yields high purity and good yields, with optimization of reaction conditions (temperature, solvent choice, and base concentration) being crucial for maximizing output . Industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate possesses a complex structure characterized by:
The molecular structure can be represented as follows:
tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is involved in several notable chemical reactions:
Common reagents include organic solvents like dichloromethane and bases such as sodium hydride, with specific catalysts facilitating these transformations .
The mechanism of action for tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with biological targets, such as enzymes or receptors. Binding to these targets modulates their activity, leading to various biological effects depending on the context of use. For instance, it may act as a ligand in receptor-ligand interactions, influencing signaling pathways relevant in pharmacological applications .
Relevant data on melting point, boiling point, and specific reactivity profiles are often determined through experimental studies and are essential for practical applications .
tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in both research and industrial contexts.
Enantiocontrol in synthesizing the chiral core of tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate is critical due to stereospecific biological recognition. Two predominant approaches exist:
Chiral Auxiliary-Mediated Cyclization: The (R)-enantiomer (CAS# 1451390-44-5) is synthesized via Evans’ oxazolidinone-directed alkylation. Piperidone-4-carboxylic acid is condensed with (R)-4-benzyl-2-oxazolidinone, followed by stereoselective Mannich cyclization to form the pyrrolidine ring. Subsequent Boc protection yields the target compound with >98% ee, though the auxiliary removal reduces overall yield to 42% [1] [3].
Asymmetric Hydrogenation: A more atom-economical route employs Ru-BINAP-catalyzed reduction of the enamine precursor tert-butyl 2-(piperidin-4-ylidene)pyrrolidine-1-carboxylate. Under 50 bar H₂ and dichloromethane, this method achieves 95% ee for the (S)-enantiomer (CAS# 1449131-15-0) with 89% isolated yield [2].
The choice between these methods balances enantiopurity needs (e.g., for integrin inhibition studies [3]) and scalability requirements.
Table 1: Enantioselective Synthesis Routes for tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
Enantiomer | CAS Number | Key Method | Chiral Control Element | ee (%) | Yield (%) |
---|---|---|---|---|---|
(R) | 1451390-44-5 | Chiral auxiliary | Evans' oxazolidinone | >98 | 42 |
(S) | 1449131-15-0 | Asymmetric hydrogenation | Ru-BINAP catalyst | 95 | 89 |
Solid-phase synthesis accelerates the exploration of pyrrolidine-piperidine analogs by enabling parallel purification and high-throughput screening. The methodology involves:
This approach generates 48 analogs within 72 hours by varying cyclization precursors (e.g., substituting acrolein with methyl vinyl ketone), though scaffold stereochemistry requires postsynthetic resolution [2] [4].
Table 2: Solid-Phase Synthesis Parameters for Pyrrolidine-Piperidine Scaffolds
Resin Type | Coupling Agent | Cyclization Agent | Cyclization Conditions | Average Purity (%) |
---|---|---|---|---|
Wang resin | DIC/HOBt | Acrolein diethyl acetal | 0.1M HCl, 60°C, 12h | 76 |
Rink amide | HATU/DIPEA | Methyl vinyl ketone | PPTS, DMF, 80°C, 8h | 68 |
Modern organocatalysis and transition metal catalysis provide efficient access to enantioenriched N-Boc-pyrrolidine-piperidine hybrids:
Organocatalytic [3+2] Cycloaddition: L-Proline-catalyzed (20 mol%) reaction between tert-butyl 4-oxopiperidine-1-carboxylate and nitroolefins generates substituted pyrrolidines. Subsequent nitro group reduction and intramolecular reductive amination afford the bicyclic scaffold with 94% ee and 80% yield [3] [7].
Asymmetric Allylic Alkylation: Pd-catalyzed decarboxylative coupling of piperidinyl allyl enol carbonates with pyrrolidine derivatives employs TADDOL-derived phosphoramidite ligands. This C–C bond-forming method installs the pyrrolidine moiety with contiguous stereocenters (dr >20:1, 91% ee), though Boc protection must precede alkylation to prevent side reactions [3].
These catalytic methods demonstrate superior step-economy compared to classical resolution techniques, enabling gram-scale synthesis of the core structure (MW: 254.37 g/mol) for drug discovery pipelines [1] [2].
Table 3: Catalytic Systems for Asymmetric Synthesis of N-Boc Hybrid Scaffolds
Catalyst System | Reaction Type | Key Stereocontrol Feature | ee (%) | Scale Achieved |
---|---|---|---|---|
L-Proline (20 mol%) | [3+2] Cycloaddition | Enamine-mediated facial selectivity | 94 | 5 g |
Pd/TADDOL-Phosphoramidite | Allylic alkylation | π-Allyl stereodirection | 91 | 10 g |
Comprehensive Compound Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: